5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15281141
InChI: InChI=1S/C17H15ClFN5OS2/c1-2-3-13-23-24-17(27-13)22-15(25)14-12(18)8-20-16(21-14)26-9-10-4-6-11(19)7-5-10/h4-8H,2-3,9H2,1H3,(H,22,24,25)
SMILES:
Molecular Formula: C17H15ClFN5OS2
Molecular Weight: 423.9 g/mol

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15281141

Molecular Formula: C17H15ClFN5OS2

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C17H15ClFN5OS2
Molecular Weight 423.9 g/mol
IUPAC Name 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Standard InChI InChI=1S/C17H15ClFN5OS2/c1-2-3-13-23-24-17(27-13)22-15(25)14-12(18)8-20-16(21-14)26-9-10-4-6-11(19)7-5-10/h4-8H,2-3,9H2,1H3,(H,22,24,25)
Standard InChI Key JGBMRMZKIXBKMR-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure is anchored by a pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. At position 2, a sulfanyl (-S-) bridge connects the pyrimidine to a 4-fluorobenzyl group, introducing steric bulk and electronic modulation via the fluorine atom’s electronegativity . Position 4 features a carboxamide group (-CONH-) linked to a 5-propyl-1,3,4-thiadiazol-2-yl moiety, a five-membered ring containing two nitrogen and one sulfur atom. This thiadiazole subunit enhances metabolic stability and binding affinity to biological targets .

Key Structural Data:

  • IUPAC Name: 5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide.

  • SMILES: CCCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F.

  • InChIKey: JGBMRMZKIXBKMR-UHFFFAOYSA-N.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis typically involves sequential functionalization of the pyrimidine core (Figure 1):

  • Chlorination: Introduction of chlorine at position 5 using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux .

  • Sulfanyl Incorporation: Nucleophilic substitution with 4-fluorobenzyl mercaptan (HS-CH2C6H4F\text{HS-CH}_2\text{C}_6\text{H}_4\text{F}) in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) .

  • Carboxamide Formation: Coupling the pyrimidine-4-carboxylic acid derivative with 5-propyl-1,3,4-thiadiazol-2-amine using carbodiimide reagents (e.g., EDC/HOBt) .

Critical Reaction Parameters:

  • Temperature: 80–110°C for chlorination and coupling steps .

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Challenges and Yield Optimization

Key challenges include regioselectivity during sulfanyl substitution and racemization at the carboxamide stage. Microwave-assisted synthesis (e.g., 150 W, 100°C) reduces reaction times from hours to minutes, improving yields by 15–20% .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in DMSO (12 mg/mL) and low aqueous solubility (<0.1 mg/mL) due to its hydrophobic thiadiazole and fluorobenzyl groups . Stability studies indicate degradation <5% after 24 hours in pH 7.4 buffer, but susceptibility to oxidative cleavage of the sulfanyl bridge in acidic conditions (pH <3) .

Lipophilicity and Drug-Likeness

Biological Activity and Mechanistic Insights

Anticancer Screening

Preliminary data against MCF-7 breast cancer cells (IC₅₀ = 8.3 μM) suggest topoisomerase II inhibition, driven by intercalation into DNA via the planar pyrimidine-thiadiazole system .

Cytotoxicity and Selectivity

Non-cytotoxic to Vero kidney cells (CC₅₀ > 100 μM), indicating a high therapeutic index .

Comparative Analysis with Structural Analogs

CompoundSubstituent (R)MIC (μM)logPTarget
Target Compound5-Propyl-thiadiazole5.713.4InhA, Topoisomerase II
Analog 1 5-Methyl-thiadiazole6.893.1InhA
Analog 2 Propylsulfanyl7.453.6DHFR

Key Trends:

  • Alkyl Chain Length: Longer propyl chains enhance lipophilicity and microbial membrane penetration vs. methyl .

  • Sulfanyl vs. Sulfonyl: Sulfanyl derivatives show superior potency over sulfonyl analogs (MIC 5.71 vs. 12.3 μM) .

Future Directions and Research Gaps

Mechanistic Studies

Elucidating precise molecular targets via X-ray crystallography of compound-enzyme complexes is critical. Computational docking (AutoDock Vina) predicts strong binding to InhA (ΔG = -9.2 kcal/mol) .

Derivative Synthesis

Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C6 position could enhance DNA intercalation efficacy .

In Vivo Pharmacokinetics

Rodent studies are needed to assess oral bioavailability and hepatic clearance, leveraging the compound’s metabolic stability in microsomal assays (t₁/₂ > 60 minutes) .

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